

2-Bromo-4-(tert-butyl)pyridine structural information and NMR data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-(tert-butyl)pyridine

Cat. No.: B1338834

[Get Quote](#)

In-Depth Technical Guide: 2-Bromo-4-(tert-butyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, nuclear magnetic resonance (NMR) data, and a detailed experimental protocol for the synthesis of **2-Bromo-4-(tert-butyl)pyridine**. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.

Structural and Physicochemical Properties

2-Bromo-4-(tert-butyl)pyridine is a substituted pyridine derivative with the chemical formula $C_9H_{12}BrN$.^{[1][2]} Its structural and physical properties are summarized in the table below.

Property	Value
Chemical Formula	C ₉ H ₁₂ BrN
Molecular Weight	214.10 g/mol
CAS Number	50488-34-1
Appearance	Colorless to light yellow liquid or solid
Density	1.293 g/cm ³ [2]
Boiling Point	243.6 °C at 760 mmHg[2]
SMILES	<chem>CC(C)(C)c1ccnc(Br)c1</chem>

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. While specific experimental spectra for **2-Bromo-4-(tert-butyl)pyridine** are not readily available in the public domain, chemical suppliers of this compound, such as Ambeed, indicate the availability of comprehensive analytical data, including NMR, upon request.[3] Based on the known effects of substituents on the pyridine ring, the expected ¹H and ¹³C NMR chemical shifts can be predicted.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the tert-butyl group.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)
H-3	~7.3	dd	J ≈ 5.0, 1.5
H-5	~7.5	d	J ≈ 1.5
H-6	~8.2	d	J ≈ 5.0
-C(CH ₃) ₃	~1.3	s	-

Predicted ^{13}C NMR Data

The carbon NMR spectrum will display signals for the five distinct carbon environments in the molecule.

Carbon	Predicted Chemical Shift (ppm)
C-2	~142
C-3	~125
C-4	~160
C-5	~121
C-6	~150
-C(CH ₃) ₃	~35
-C(CH ₃) ₃	~30

Experimental Protocol: Synthesis of 2-Bromo-4-(tert-butyl)pyridine

A common method for the synthesis of **2-Bromo-4-(tert-butyl)pyridine** is through the ortho-lithiation of 4-(tert-butyl)pyridine followed by bromination. The following protocol is a detailed methodology for this synthesis.[\[1\]](#)

Materials and Reagents:

- 4-(tert-butyl)pyridine
- n-Butyllithium (n-BuLi) in hexanes
- 1,2-Dibromoethane
- Anhydrous diethyl ether (Et₂O)
- Anhydrous tetrahydrofuran (THF)

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Argon or Nitrogen gas for inert atmosphere

Experimental Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with a solution of 4-(tert-butyl)pyridine in anhydrous diethyl ether under an inert atmosphere.
- **Litiation:** The solution is cooled to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the internal temperature below $-70\text{ }^\circ\text{C}$. The reaction mixture is stirred at this temperature for 1-2 hours.
- **Bromination:** A solution of 1,2-dibromoethane in anhydrous diethyl ether is then added dropwise to the reaction mixture at $-78\text{ }^\circ\text{C}$. The resulting mixture is stirred for an additional 1-2 hours at the same temperature.
- **Quenching and Extraction:** The reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution at $-78\text{ }^\circ\text{C}$. The mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is washed sequentially with water and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **2-Bromo-4-(tert-butyl)pyridine**.

Logical Relationship Diagram

The following diagram illustrates the relationship between the key structural features of **2-Bromo-4-(tert-butyl)pyridine** and their expected NMR spectroscopic signatures.

Caption: Correlation of molecular structure with NMR signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-4-(tert-butyl)pyridine | 50488-34-1 [chemicalbook.com]
- 2. 2-Bromo-4-(tert-butyl)pyridine | CAS#:50488-34-1 | Chemsrce [chemsrc.com]
- 3. 50488-34-1 | 2-Bromo-4-(tert-butyl)pyridine | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]
- To cite this document: BenchChem. [2-Bromo-4-(tert-butyl)pyridine structural information and NMR data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1338834#2-bromo-4-tert-butyl-pyridine-structural-information-and-nmr-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com